3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-[(2-Fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolo[4,5-d]pyrimidinone derivative characterized by a fused bicyclic core. Key structural features include:
- Position 6: A 2-oxo-2-phenylethyl group, contributing to hydrogen-bonding capacity and aromatic interactions.
- Position 7: A ketone group, critical for intermolecular interactions and solubility modulation.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-15-9-5-4-8-14(15)10-25-18-17(22-23-25)19(27)24(12-21-18)11-16(26)13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWFXFAWLUNELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a triazolo-pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 373.39 g/mol. The presence of the 2-fluorophenyl and phenylethyl groups is significant as these substituents can influence the compound's biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of triazolo-pyrimidine derivatives. The compound has shown promising results in inhibiting bacterial strains, particularly those resistant to conventional antibiotics. For instance, compounds structurally similar to this one exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazolo-pyrimidine scaffold can enhance antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of related triazolo derivatives has been extensively documented. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Preliminary data suggest that derivatives similar to This compound may exhibit significant COX-1 and COX-2 inhibitory activity. For example:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that structural modifications can lead to enhanced anti-inflammatory properties .
Anticancer Activity
The triazolo-pyrimidine scaffold has also been explored for anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . The potential for these compounds to act as chemotherapeutic agents is an area of active research.
The biological activity of This compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as COX and various kinases involved in cancer progression.
- Receptor Modulation : Potential interactions with receptors involved in inflammatory responses or cancer signaling pathways.
- Cellular Uptake : The lipophilic nature of the fluorinated phenyl group may enhance cellular uptake and bioavailability.
Study on Anti-inflammatory Effects
In a controlled study assessing the anti-inflammatory effects of triazolo-pyrimidine derivatives in a carrageenan-induced paw edema model in rats, compounds demonstrated significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .
Anticancer Efficacy Assessment
Another investigation focused on the anticancer effects of structurally similar compounds on various cancer cell lines revealed that certain derivatives exhibited IC50 values below those of established chemotherapeutics, indicating their potential as effective cancer treatments .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that triazolopyrimidines exhibit significant antitumor properties. The compound has been studied for its ability to inhibit specific cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. Studies have revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Preliminary findings suggest that this triazolopyrimidine derivative may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating a possible role in treating inflammatory diseases such as rheumatoid arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological effects. The presence of the 2-fluorophenyl and phenylethyl groups appears to enhance its biological activity. Modifications to these substituents can lead to variations in potency and selectivity against specific targets.
| Substituent | Effect on Activity |
|---|---|
| 2-Fluorophenyl | Enhances lipophilicity and binding affinity |
| Phenylethyl | Improves stability and bioavailability |
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
Case Study 1: Anticancer Research
In a study published in Cancer Research, the compound was tested against several human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
A separate investigation assessed its antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting it could serve as a template for new drug development .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical properties of triazolo[4,5-d]pyrimidinones are highly substituent-dependent. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., 2-fluorophenyl, 4-nitrophenyl) enhance metabolic stability but may reduce solubility .
- Alkyl chains (e.g., hexyl, butyl) at position 6 increase lipophilicity, impacting membrane permeability .
- The 2-oxo-2-phenylethyl group in the target compound likely improves aromatic stacking interactions compared to simpler alkyl chains .
Bioactivity and Mechanisms
Triazolo[4,5-d]pyrimidinones exhibit diverse biological activities:
- Antiviral Activity : Compounds in the MADTP series (e.g., ) inhibit CHIKV nsP1, with resistance mutations (e.g., P34S, T246A) mapping to the viral capping machinery . The target compound’s fluorophenyl group may enhance binding to hydrophobic pockets in viral proteins.
- Antimicrobial Activity : Derivatives with sulfur-containing substituents () demonstrate thiazole-related bioactivity, though this is less relevant to the target compound .
Q & A
Basic: What synthetic routes are commonly employed to prepare 3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:
Heterocyclic core formation : A [1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold is constructed using cyclocondensation of substituted pyrimidines with azides.
Functionalization : The 2-fluorophenylmethyl group is introduced via nucleophilic substitution or alkylation, while the 2-oxo-2-phenylethyl moiety is added through a ketone coupling reaction.
Purification : Column chromatography and recrystallization are used to isolate the final product.
Reaction conditions (e.g., solvents, catalysts, temperature) are critical for yield optimization. Reference analogs in and highlight similar protocols for triazolopyrimidine derivatives .
Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound under continuous-flow conditions?
Methodological Answer:
DoE principles (e.g., factorial designs, response surface methodology) can systematically assess variables like:
- Residence time : To minimize side reactions (e.g., over-oxidation).
- Temperature : To balance reaction rate and stability of intermediates.
- Catalyst loading : To maximize efficiency while reducing costs.
demonstrates flow-chemistry optimization for analogous diazomethane syntheses, emphasizing statistical modeling to predict optimal conditions .
Basic: What characterization techniques are essential to confirm the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments.
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination (see for crystallographic parameters of related triazolopyrimidines) .
Advanced: How can crystallographic data resolve ambiguities in substituent orientation for this compound?
Methodological Answer:
Single-crystal X-ray diffraction provides:
- Bond lengths/angles : To confirm the triazole-pyrimidine fusion and substituent geometry.
- Packing diagrams : To assess intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing stability.
and detail crystallographic analysis of structurally similar compounds, highlighting monoclinic space groups (e.g., ) and unit cell parameters .
Basic: What preliminary biological assays are recommended to screen this compound’s activity?
Methodological Answer:
Initial screens should include:
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria.
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease inhibition assays, given triazolopyrimidines’ known role in targeting ATP-binding pockets ( ) .
Advanced: How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?
Methodological Answer:
SAR strategies involve:
Substituent variation : Modifying the fluorophenyl or phenylethyl groups to enhance binding affinity.
Bioisosteric replacement : Swapping the triazole ring with thiazole or imidazole to assess activity changes.
Pharmacokinetic profiling : Measuring logP, solubility, and metabolic stability.
and provide examples of SAR-driven modifications in triazolopyrimidine analogs .
Advanced: How can conflicting data on compound stability or toxicity be resolved?
Methodological Answer:
Contradictions in stability/toxicity data require:
- Reproducibility testing : Independent validation across multiple labs.
- Advanced analytics : LC-MS/MS to identify degradation products or reactive intermediates.
- Toxicogenomics : Transcriptomic profiling to elucidate mechanisms of cytotoxicity.
emphasizes hazard identification protocols for structurally related compounds .
Advanced: What role does the 2-fluorophenyl group play in modulating biological activity and metabolic stability?
Methodological Answer:
The 2-fluorophenyl group:
- Enhances lipophilicity : Improves membrane permeability (logP ~2.5–3.5).
- Resists metabolic oxidation : Fluorine’s electronegativity reduces CYP450-mediated degradation.
- Influences target binding : The fluorine atom may form halogen bonds with protein residues.
and discuss fluorinated analogs with improved pharmacokinetic profiles .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
Use:
- Molecular docking : To simulate binding to kinases or GPCRs (e.g., AutoDock Vina).
- MD simulations : To assess binding stability over time (e.g., GROMACS).
- DFT calculations : To evaluate electronic properties influencing reactivity.
includes InChI data for generating 3D conformers for docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
